molecular formula C8H17NO2 B13517064 Methyl 4-amino-3,4-dimethylpentanoate

Methyl 4-amino-3,4-dimethylpentanoate

Cat. No.: B13517064
M. Wt: 159.23 g/mol
InChI Key: RHMANDXPJALSFG-UHFFFAOYSA-N
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Description

Methyl 4-amino-3,4-dimethylpentanoate is an organic compound with the molecular formula C8H17NO2 It is a derivative of pentanoic acid, featuring an amino group and two methyl groups on the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Amination of Methyl 3,4-dimethylpentanoate

      Starting Material: Methyl 3,4-dimethylpentanoate.

      Reagent: Ammonia or an amine source.

      Conditions: The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is conducted under hydrogenation conditions.

  • Reductive Amination

      Starting Material: 3,4-dimethylpentanone.

      Reagents: Ammonia or primary amine, reducing agent like sodium cyanoborohydride.

      Conditions: The reaction is carried out in an organic solvent such as methanol or ethanol.

Industrial Production Methods

Industrial production of Methyl 4-amino-3,4-dimethylpentanoate often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

      Products: Oxidation typically leads to the formation of carboxylic acids or ketones.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Products: Reduction can yield alcohols or amines.

  • Substitution

      Reagents: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

      Products: Substitution reactions can introduce halogen atoms into the molecule.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: SOCl2 in the presence of a base like pyridine.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

Methyl 4-amino-3,4-dimethylpentanoate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its structure allows it to act as a substrate or inhibitor in various biochemical assays.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its amino group and ester functionality make it a versatile scaffold for designing bioactive molecules.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism by which Methyl 4-amino-3,4-dimethylpentanoate exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The amino group can form hydrogen bonds, while the ester group can undergo hydrolysis, releasing the active amine.

Molecular Targets and Pathways

    Enzymes: The compound can act as a substrate or inhibitor for various enzymes, affecting metabolic pathways.

    Receptors: It may bind to specific receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-4,4-dimethylpentanoate

    • Similar structure but with the amino group at a different position.
    • Used in similar applications but may have different reactivity and biological activity.
  • Ethyl 4-amino-3,4-dimethylpentanoate

    • Ethyl ester instead of methyl ester.
    • Slightly different physical and chemical properties.
  • Methyl 4-amino-3,3-dimethylpentanoate

    • Different methyl group positioning.
    • May exhibit different steric effects and reactivity.

Uniqueness

Methyl 4-amino-3,4-dimethylpentanoate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

methyl 4-amino-3,4-dimethylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-6(8(2,3)9)5-7(10)11-4/h6H,5,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMANDXPJALSFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)C(C)(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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